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Compound of Interest

Compound Name: Gold tribromide

Cat. No.: B127331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of dimeric gold
tribromide (Au₂Br₆), a compound of interest in catalysis and materials science. Leveraging key

crystallographic data, this document outlines the precise geometric arrangement of the

molecule, details the experimental protocols for its synthesis and structural determination, and

presents a visual representation of its dimeric nature.

Core Crystallographic Data
The crystal structure of gold(III) bromide was determined by single-crystal X-ray diffraction. The

compound crystallizes in a monoclinic system, belonging to the P2₁/c space group.[1] Key

crystallographic and structural parameters are summarized in the tables below.

Table 1: Crystallographic Data for Au₂Br₆
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a 6.831 Å

b 20.41 Å

c 8.105 Å

β 119.74°

Molecules per unit cell (Z) 4

Data sourced from Lörcher & Strähle, 1975.[1]

Table 2: Selected Interatomic Distances and Bond
Angles for Au₂Br₆

Bond/Angle Type Distance (Å) / Angle (°)

Au-Br Terminal 2.42 - 2.44 (approx.)

Au-Br Bridging 2.49 - 2.51 (approx.)

Br-Au-Br (Terminal-Terminal) ~90°

Br-Au-Br (Bridging-Bridging) ~90°

Au-Br-Au (Bridging) ~90°

Approximate values are based on the typical range for gold(III) halides and the square planar

geometry.[1]

The structure of Au₂Br₆ is a planar dimer where two gold atoms are connected by two bridging

bromine atoms. Each gold atom is in a square planar coordination environment, bonded to two

terminal and two bridging bromine atoms.[1]

Visualization of the Au₂Br₆ Dimer
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The following diagram illustrates the molecular structure of dimeric gold tribromide,

highlighting the bridging and terminal bromine atoms and the coordination around the gold

centers.

Dimeric structure of Gold Tribromide (Au₂Br₆).

Experimental Protocols
Synthesis of Gold(III) Bromide (Au₂Br₆)
The synthesis of gold(III) bromide is typically achieved through the direct reaction of metallic

gold with liquid bromine.[2] Due to the hazardous nature of bromine, this procedure must be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

Fine gold powder or foil

Liquid bromine (excess)

Sealed reaction vessel (e.g., thick-walled glass ampoule)

Heating mantle or oil bath

Procedure:

Place a known quantity of finely divided gold into the reaction vessel.

Carefully add an excess of liquid bromine to the vessel. The use of excess bromine helps to

drive the reaction to completion.

Seal the reaction vessel securely. If using a glass ampoule, this should be done by a trained

glassblower.

Heat the sealed vessel to approximately 140 °C. This temperature is optimal for the reaction

to proceed without causing thermal decomposition of the product, which begins around

160°C.[1]
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Maintain the reaction temperature for an extended period, often up to 48 hours, to ensure

complete conversion of the gold.[1]

After the reaction is complete, cool the vessel to room temperature.

The unreacted bromine can be removed by careful distillation or by placing the opened

vessel (in a fume hood) over a desiccant such as sodium hydroxide to absorb the bromine

vapors.[3]

The resulting product is dark red to black crystalline gold(III) bromide.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of Au₂Br₆ requires single-crystal X-ray diffraction. As

gold tribromide can be sensitive to moisture, handling of the crystals may require an inert

atmosphere.

Experimental Workflow:
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Crystal Preparation

Data Collection

Structure Solution and Refinement

Select suitable single crystal
(under microscope)

Mount crystal on a loop
(potentially in inert atmosphere)

Mount on diffractometer
(e.g., with cryo-cooling)

Collect diffraction data
(X-ray source, detector)

Process raw data
(integration, scaling)

Solve structure
(e.g., direct methods)

Refine structural model
(least-squares refinement)

Validate final structure

Click to download full resolution via product page

Workflow for Single-Crystal X-ray Diffraction.
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Detailed Methodology:

Crystal Selection and Mounting: A suitable single crystal of Au₂Br₆ is selected under a

microscope. To prevent decomposition from atmospheric moisture, the crystal can be coated

in a perfluorinated oil and mounted on a cryo-loop. This process is ideally performed in a

glovebox or under an inert atmosphere.

Data Collection: The mounted crystal is placed on a goniometer head in the X-ray

diffractometer. A stream of cold, dry nitrogen (typically around 100-150 K) is used to cool the

crystal, which minimizes thermal vibrations and protects it from the atmosphere. X-rays

(commonly Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated to collect a

full sphere of diffraction data on a detector (e.g., a CCD or CMOS detector).

Data Processing: The raw diffraction images are processed to integrate the intensities of the

reflections and apply corrections for factors such as Lorentz-polarization effects and

absorption.

Structure Solution and Refinement: The crystal system and space group are determined

from the diffraction pattern. The initial positions of the atoms are determined using direct

methods or Patterson methods. The structural model is then refined using full-matrix least-

squares methods, which minimizes the difference between the observed and calculated

structure factors. Anisotropic displacement parameters are typically refined for all non-

hydrogen atoms.

Validation: The final refined structure is validated using crystallographic software to check for

geometric reasonability and overall quality of the fit to the experimental data. The final

structural data is typically deposited in a crystallographic database and reported in a

Crystallographic Information File (CIF).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b127331?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Gold tribromide | 10294-28-7 | Benchchem [benchchem.com]

2. Buy Gold tribromide | 10294-28-7 [smolecule.com]

3. Page loading... [guidechem.com]

To cite this document: BenchChem. [Unveiling the Structure of Dimeric Gold Tribromide
(Au₂Br₆): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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au2br6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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